molecular formula C32H43NO4 B1667750 Bardoxolone methyl CAS No. 218600-53-4

Bardoxolone methyl

Cat. No.: B1667750
CAS No.: 218600-53-4
M. Wt: 505.7 g/mol
InChI Key: WPTTVJLTNAWYAO-UFHYVYMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bardoxolone methyl, also known as RTA 402 or CDDO-Me, is a synthetic triterpenoid derivative . It has been used for the treatment of chronic kidney disease and cancer, including leukemia and solid tumors . It activates the Keap1/Nrf2 system, which plays a crucial role in defense responses against oxidative stress .


Synthesis Analysis

This compound is a synthetic oleanane triterpenoid with highly potent anti-inflammatory activity . The synthesis of this compound has been reported in several studies .


Molecular Structure Analysis

The molecular formula of this compound is C32H43NO4 . It is a semi-synthetic triterpenoid, based on the scaffold of the natural product oleanolic acid . The molecular weight is 505.7 g/mol .


Chemical Reactions Analysis

This compound activates the Keap1/Nrf2 system, playing an important role in defense responses against oxidative stress . It has demonstrated increases in estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease (DKD) in clinical studies .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 505.7 g/mol and a molecular formula of C32H43NO4 . It is a member of cyclohexenones .

Scientific Research Applications

Kidney Function Improvement in Type 2 Diabetes and CKD

Bardoxolone methyl, a synthetic triterpenoid, has shown promising results in improving kidney function. In a study by Pergola et al. (2011), it was found to significantly increase the estimated glomerular filtration rate (eGFR) in patients with moderate to severe chronic kidney disease (CKD) and type 2 diabetes. This improvement in kidney function was dose- and time-dependent, accompanied by reductions in serum creatinine and blood urea nitrogen (Pergola et al., 2011).

Potential in Cancer Treatment

This compound's role in cancer treatment was explored in a phase I clinical trial. The trial, conducted by Hong et al. (2012), aimed to determine its dose-limiting toxicities and appropriate dose for phase II studies. The study observed a complete tumor response in a mantle cell lymphoma patient and a partial response in an anaplastic thyroid carcinoma patient, suggesting potential antitumor activity (Hong et al., 2012).

Modification of Endothelin Signaling in CKD

In the context of CKD, this compound's impact on the endothelin pathway was scrutinized. A study by Chin et al. (2014) revealed that this compound may promote sodium and volume retention and increase blood pressure in patients with advanced CKD through modulation of the endothelin pathway (Chin et al., 2014).

Potential in Diabetic Kidney Disease

This compound has shown increases in eGFR in patients with diabetic kidney disease (DKD), as highlighted in studies like Kanda & Yamawaki (2020). This finding is crucial for managing CKD in diabetic patients, and the drug was even designated for treatment under Japan's Priority Review system (Kanda & Yamawaki, 2020).

Impact on Mitochondrial Function

In terms of its impact on cellular mechanisms, this compound appears to affect mitochondrial function. A study by Nagasu et al. (2019) demonstrated that a this compound analog reduced proteinuria-induced tubular cell mitochondrial damage, suggesting a role in improving redox balance and mitochondrial function in diabetic kidney disease (Nagasu et al., 2019).

Role in Cardiovascular Function

The effect of this compound on cardiac function, particularly in the context of chronic kidney disease, was explored by Camer & Huang (2014). They emphasizedthe need for further investigation into whether this compound has a protective role in cardiac function through suppression of the endothelin pathway in the heart, especially given its reported detrimental cardiovascular events in some clinical trials (Camer & Huang, 2014).

Redox Signalling Modification Post-Myocardial Infarction

The potential therapeutic role of this compound's derivative, DH404, in post-infarct cardiac remodeling was investigated by Bubb et al. (2017). Their study showed that DH404 significantly attenuated cardiac remodeling post myocardial infarction, partly by re-coupling of endothelial nitric oxide synthase (eNOS) and modifying redox signaling (Bubb et al., 2017).

Improvements in Glomerular Filtration Rate in CKD with Type 2 Diabetes

Pergola et al. (2011) also conducted a phase 2 study where this compound was associated with improvement in the estimated GFR in patients with advanced CKD and type 2 diabetes, suggesting its promise for the treatment of CKD (Pergola et al., 2011).

Role in Diabetic Neuropathy

Kalvala et al. (2020) investigated this compound's role in painful diabetic neuropathy (DN). They found that its administration significantly improved motor and sensory nerve conduction velocities, nerve blood flow, and intraepidermal nerve fiber density in diabetic rats, indicating a potential therapeutic role in DN management (Kalvala et al., 2020).

Renal Protection Against Aristolochic Acid-Induced Acute Kidney Injury

Wu et al. (2014) explored this compound's (BARD) role in protecting kidneys from aristolochic acid-induced acute kidney injury (AKI). Their study indicated that BARD, by activating the Nrf2 signaling pathway, could prevent renal damage induced by aristolochic acid, underscoring its renoprotective effects (Wu et al., 2014).

Mechanism of Action

Target of Action

Bardoxolone methyl, also known as RTA 402 or CDDO-Me, primarily targets two key proteins: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . Nrf2 plays a crucial role in the cellular defense mechanism against oxidative stress , while NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

This compound acts as an activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway . It binds to Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and increased activity of Nrf2 . This results in the upregulation of antioxidant enzymes and suppression of pro-inflammatory signaling, thereby reducing oxidative stress and inflammation . On the other hand, it inhibits the activity of NF-κB, which is activated by tumor necrosis factor (TNF) and other inflammatory agents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Keap1-Nrf2-ARE pathway . Activation of this pathway leads to the upregulation of antioxidant enzymes and mitochondrial chaperones, which protect cells from oxidative stress . Additionally, this compound inhibits the NF-κB pathway, suppressing pro-inflammatory signaling .

Pharmacokinetics

It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

This compound has been shown to have a dual effect on cells. At low nanomolar concentrations, it protects cells against oxidative stress by inhibiting reactive oxygen species generation . At higher micromolar concentrations, it induces apoptosis by increasing reactive oxygen species and decreasing intracellular glutathione levels . This makes the drug toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy and safety in patients with chronic kidney disease (CKD) were evaluated in a clinical trial . The study was prematurely terminated due to an increased risk of heart failure, which was considered to have been caused by early-onset fluid overload . This suggests that the patient’s health status and the presence of other diseases can significantly impact the drug’s action and efficacy.

Safety and Hazards

When handling Bardoxolone methyl, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Bardoxolone methyl has demonstrated increases in estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease (DKD) in clinical studies . A Japanese Phase 3 study is currently ongoing to assess the efficacy and safety of this compound in more than 1,000 patients with stages G3 and G4 DKD who have no identified risk factors . Further clinical trials are ongoing to explore the potential of this compound to treat chronic kidney diseases .

Biochemical Analysis

Biochemical Properties

Bardoxolone methyl plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates the Nrf2 pathway, which leads to the upregulation of antioxidant response elements (AREs) and the production of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . Additionally, this compound inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It enhances cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in diabetic kidney disease, this compound has been shown to improve estimated glomerular filtration rate (eGFR) and reduce oxidative stress . It also influences mitochondrial function by improving mitochondrial respiration and reducing reactive oxygen species (ROS) production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Kelch-like ECH-associated protein 1 (Keap1), leading to the release and activation of Nrf2 . Activated Nrf2 translocates to the nucleus, where it binds to AREs and promotes the expression of antioxidant genes . Additionally, this compound inhibits the NF-κB pathway by preventing the degradation of the inhibitor of kappa B (IκB), thereby reducing the transcription of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods . Long-term studies have shown that this compound can sustain its beneficial effects on cellular function, including improved mitochondrial function and reduced oxidative stress . Prolonged exposure may also lead to potential adverse effects, such as increased risk of heart failure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve cardiac function and reduce oxidative stress in rodent models of chronic heart failure . Higher doses may lead to adverse effects, including fluid overload and increased risk of heart failure . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway . This activation leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress . Additionally, this compound influences mitochondrial metabolism by enhancing mitochondrial respiration and reducing ROS production . These effects contribute to its overall therapeutic potential in oxidative stress-related conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s hydrophobic nature allows it to incorporate into biological membranes, where it can interact with membrane components and exert its effects . This distribution pattern is crucial for its activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its interaction with Keap1 and subsequent activation of Nrf2 occur in the cytoplasm, followed by the translocation of Nrf2 to the nucleus . Within the nucleus, Nrf2 binds to AREs and promotes the expression of antioxidant genes . This subcellular localization is essential for its mechanism of action and therapeutic effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bardoxolone methyl involves several steps that include the conversion of a starting material to an intermediate, which is then further transformed into the final product. The design of the synthesis pathway involves the use of several chemical reactions, such as cyclization, oxidation, and methylation, to obtain the desired compound.", "Starting Materials": [ "2-cyclohexenone", "2-methyl-2-butene", "sodium hydride", "sodium borohydride", "methyl iodide", "sodium methoxide", "methyl vinyl ketone", "methyltrioxorhenium", "manganese dioxide", "acetic acid", "methanol" ], "Reaction": [ "Step 1: Cyclization of 2-cyclohexenone and 2-methyl-2-butene in the presence of sodium hydride to form the intermediate 2-cyclopentenone.", "Step 2: Oxidation of 2-cyclopentenone with sodium borohydride and manganese dioxide to form the intermediate 2-cyclopentenone-1,4-diol.", "Step 3: Methylation of 2-cyclopentenone-1,4-diol with methyl iodide and sodium methoxide to form the intermediate 2-(5-methyl-2-oxo-1,3-dioxol-4-yl)acetic acid methyl ester.", "Step 4: Cyclization of 2-(5-methyl-2-oxo-1,3-dioxol-4-yl)acetic acid methyl ester in the presence of methyl vinyl ketone and methyltrioxorhenium to form the final product Bardoxolone methyl.", "Step 5: Purification of Bardoxolone methyl using acetic acid and methanol." ] }

RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells.

CAS No.

218600-53-4

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

IUPAC Name

methyl (4aS,6aR,6bS,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20?,22?,24?,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-UFHYVYMVSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Appearance

White to off-white solid powder

218600-53-4

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester
bardoxolone methyl
CDDO methyl ester
CDDO-Me
methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bardoxolone methyl
Reactant of Route 2
Bardoxolone methyl
Reactant of Route 3
Bardoxolone methyl
Reactant of Route 4
Reactant of Route 4
Bardoxolone methyl
Reactant of Route 5
Bardoxolone methyl
Reactant of Route 6
Reactant of Route 6
Bardoxolone methyl
Customer
Q & A

A: Bardoxolone methyl exerts its effects primarily by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , ] It achieves this by binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. This binding disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and induce the transcription of genes involved in antioxidant, anti-inflammatory, and cytoprotective responses. [, , ]

A: Activation of Nrf2 by this compound leads to the upregulation of various cytoprotective genes, including those encoding antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), thioredoxin, catalase, superoxide dismutase, and heme oxygenase. [, ] This results in:

  • Reduced oxidative stress: By increasing the expression of antioxidant enzymes, this compound helps neutralize reactive oxygen species (ROS), mitigating oxidative damage within cells. [, , , ]
  • Suppressed inflammation: this compound inhibits the pro-inflammatory activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. [, , ]
  • Enhanced mitochondrial function: Studies indicate that this compound can improve mitochondrial function, potentially by reducing mitochondrial ROS production and preserving mitochondrial structure. [, ]

ANone: this compound has the molecular formula C31H44O3S and a molecular weight of 496.73 g/mol.

ANone: While specific spectroscopic data isn't provided in the provided research abstracts, it's standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

ANone: The provided research papers primarily focus on the biological effects of this compound and do not delve into its material compatibility or stability under various conditions outside a biological context.

ANone: The provided research primarily focuses on this compound's role as a pharmacological agent interacting with specific biological pathways. There is no mention of catalytic properties or applications within these studies.

ANone: While not extensively detailed in the provided abstracts, computational chemistry techniques are likely employed in the development and study of this compound and its analogs. These techniques could include:

  • Quantitative structure-activity relationship (QSAR) modeling: To understand the relationship between the compound's structure and its biological activity. []
  • Molecular docking studies: To predict the binding affinity and interactions between this compound and its target proteins (e.g., Keap1). []
  • Molecular dynamics simulations: To study the dynamic behavior of the drug-target complex and gain insights into the mechanism of action. []

A: Research on this compound analogs, such as RTA 405 and dh404, provides insights into structure-activity relationships. [, ] Modifications to the bardoxolone scaffold can influence:

  • Potency: Small changes in the structure can significantly alter the compound's ability to activate Nrf2 and inhibit NF-κB. []
  • Selectivity: Structural modifications can influence the selectivity of the compound for different targets, potentially leading to fewer off-target effects. []
  • Toxicity: Some analogs, like RTA 405, showed increased toxicity in specific rodent models, highlighting the importance of careful SAR studies during drug development. [, ]

A: One study investigated the pharmacokinetics of an amorphous spray-dried dispersion formulation of this compound, finding that food did not affect total drug exposure. [] This suggests efforts to optimize the compound's pharmacokinetic properties through formulation development.

ANone: While not extensively detailed, several studies mention key aspects of this compound's PK/PD profile:

  • Absorption: this compound is orally bioavailable, as evidenced by its administration in both preclinical and clinical studies. [, , ]

ANone: In vivo studies, including clinical trials, have demonstrated that this compound can:

  • Increase estimated glomerular filtration rate (eGFR): Multiple studies report significant increases in eGFR, a measure of kidney function, in patients with chronic kidney disease (CKD) and type 2 diabetes mellitus (T2DM) treated with this compound. [, , , , , , , ]
  • Reduce blood urea nitrogen (BUN), serum phosphorus, and serum uric acid levels: Improvements in these markers of kidney function have also been observed in clinical trials. [, ]
  • Increase albuminuria: An increase in urinary albumin excretion has been reported in some studies, which could be a potential concern. [, , ]
  • Affect electrolyte balance: Notably, this compound treatment has been associated with decreases in serum magnesium levels. []

ANone: this compound's effects have been investigated in various in vitro models, including:

  • Cultured cells: Studies have utilized cell lines, including macrophages, endothelial cells, and proximal tubular cells, to investigate the compound's impact on inflammation, oxidative stress, and mitochondrial function. [, , ]

ANone: Several animal models have been employed to assess this compound's therapeutic potential:

  • Rodent models of CKD: Studies have utilized models like the Institute of Cancer Research-derived glomerulonephritis (ICGN) mouse model and the Zucker diabetic fatty (ZDF) rat model to investigate the compound's effects on kidney function and disease progression. [, ]
  • Models of diabetic complications: this compound has been tested in models of diabetic nephropathy, a common complication of diabetes, to evaluate its renoprotective effects. [, ]

ANone: Clinical trials have yielded both promising and concerning results:

  • Phase II trials: Early phase II trials demonstrated that this compound could significantly improve eGFR in patients with CKD and T2DM. [, , ] These findings generated considerable enthusiasm for its potential as a novel treatment option.
  • Phase III BEACON trial: The larger phase III BEACON trial was prematurely terminated due to safety concerns, including an increased risk of heart failure and cardiovascular events in the this compound group. [, , , , , ]
  • Ongoing AYAME trial: A Japanese phase III trial (AYAME) is currently underway, focusing on patients with a wider range of eGFR and albuminuria levels and excluding those with risk factors for heart failure. [] This trial aims to provide further insights into the long-term efficacy and safety of this compound in a more carefully selected patient population.

ANone: The provided research abstracts do not discuss specific resistance mechanisms to this compound or its relation to other compounds.

ANone: While initial studies showed promise, later trials revealed concerning adverse effects:

  • Cardiovascular events: The BEACON trial reported a higher incidence of heart failure, fluid overload, and other cardiovascular events in patients receiving this compound. [, , , , ] This led to the trial's premature termination.
  • Liver enzyme elevations: Increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in some studies. [, , , ] While often transient and reversible, these elevations raise concerns about potential liver toxicity.
  • Electrolyte imbalances: this compound treatment has been associated with decreases in serum magnesium levels, the clinical significance of which requires further investigation. []
  • Increased albuminuria: While this compound improved eGFR in some studies, it also led to increased albuminuria, a marker of kidney damage. [, , ] This paradoxical effect raises questions about its long-term impact on kidney health.

A: Research suggests that this compound's modulation of the endothelin pathway might play a role in its cardiovascular effects. [, ] Endothelin is a potent vasoconstrictor and its dysregulation can contribute to fluid retention, hypertension, and heart failure. This compound's effects on the endothelin pathway, particularly in the context of CKD, require further investigation to understand its role in the observed adverse events.

ANone: The provided research focuses on the systemic effects of this compound. Specific drug delivery and targeting strategies are not discussed.

ANone: While not extensively explored in the abstracts, potential biomarkers for monitoring this compound's effects could include:

  • Nrf2 target genes: Measuring the expression of Nrf2-regulated genes (e.g., NQO1, HO-1) in peripheral blood mononuclear cells (PBMCs) or kidney tissue could provide insights into Nrf2 pathway activation. []
  • Inflammatory markers: Assessing levels of inflammatory cytokines, such as TNF-α, IL-6, and MCP-1, could help monitor the drug's anti-inflammatory effects. []
  • Markers of oxidative stress: Measuring oxidative stress markers, such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG), could help evaluate the drug's antioxidant activity. []
  • Electrolytes: Monitoring serum magnesium levels would be essential due to the observed decreases associated with this compound treatment. []

ANone: While not detailed in the abstracts, common analytical techniques for characterizing and quantifying this compound likely include:

    ANone: The provided research does not address the environmental impact or degradation of this compound.

    A: One study investigated the dissolution properties of this compound using a spray-dried dispersion formulation, suggesting efforts to enhance its solubility and bioavailability. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.